molecular formula C8H13N3S B2391137 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 923112-78-1

4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2391137
CAS No.: 923112-78-1
M. Wt: 183.27
InChI Key: RRGUIKMATRQJJC-UHFFFAOYSA-N
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Description

4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C8H13N3S. It is a member of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group, an isopropyl group, and a thiol group attached to a triazole ring .

Preparation Methods

The synthesis of 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol typically involves several steps. One common method starts with the reaction of 2-chloro-4-methoxythiazole with dimethylamine to form 2-(dimethylamino)-4-methoxythiazole. This intermediate is then subjected to nucleophilic addition reactions to convert it into 2-(dimethylamino)-4-formylthiazole. Finally, an oxidation reaction is performed to yield 2-(dimethylamino)-4-methoxythiazole-5-aldehyde .

Chemical Reactions Analysis

4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and nucleophilic agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:

Properties

IUPAC Name

4-cyclopropyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-5(2)7-9-10-8(12)11(7)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGUIKMATRQJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)N1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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